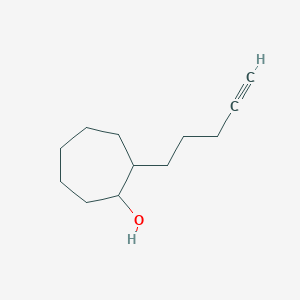

2-(Pent-4-YN-1-YL)cycloheptan-1-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H20O |

|---|---|

Molecular Weight |

180.29 g/mol |

IUPAC Name |

2-pent-4-ynylcycloheptan-1-ol |

InChI |

InChI=1S/C12H20O/c1-2-3-5-8-11-9-6-4-7-10-12(11)13/h1,11-13H,3-10H2 |

InChI Key |

KVPVQZJYVXZDLD-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCC1CCCCCC1O |

Origin of Product |

United States |

Foundational & Exploratory

A Multi-Modal Spectroscopic and Spectrometric Approach to the Structural Elucidation of 2-(Pent-4-yn-1-yl)cycloheptan-1-ol

Abstract

Initial Assessment: Molecular Formula and Functional Group Identification

Before delving into the complex constitutional and stereochemical questions, the foundational aspects of the molecule—its elemental composition and the functional groups present—must be unequivocally established. This is achieved through a synergistic application of High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is selected over standard-resolution MS for its ability to provide the exact mass of the molecular ion with high precision (typically to four or five decimal places). This precision is critical for calculating a unique elemental composition, thereby distinguishing the target compound from potential isomers or impurities with the same nominal mass. An Electron Ionization (EI) or Electrospray Ionization (ESI) source can be utilized depending on the sample's thermal stability and polarity.

Protocol: HRMS Analysis via ESI

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium trifluoroacetate) to ensure high mass accuracy.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the most probable elemental formula consistent with the measured mass and isotopic pattern.

Trustworthiness & Expected Data: For 2-(Pent-4-yn-1-yl)cycloheptan-1-ol (C₁₂H₂₀O), the expected exact mass of the neutral molecule is 180.1514 u. The HRMS experiment should yield a protonated molecular ion [M+H]⁺ with a measured m/z that corresponds closely to 181.1592. The analysis of fragmentation patterns provides corroborating evidence. Alcohols are known to undergo dehydration and α-cleavage.[1][2] Cyclic alcohols also exhibit characteristic ring cleavage patterns.[3]

| Predicted m/z | Proposed Fragment | Significance |

| 181.1592 | [C₁₂H₂₁O]⁺ | Protonated molecular ion; confirms molecular weight. |

| 163.1487 | [C₁₂H₁₉]⁺ | Loss of H₂O (18.0105 u); characteristic of an alcohol.[1][4] |

| 111.1174 | [C₈H₁₅]⁺ | α-cleavage with loss of the C₅H₅ side chain radical. |

| 97.0966 | [C₇H₁₃]⁺ | Cleavage of the side chain at the C1-C1' bond. |

| 57.0340 | [C₄H₅]⁺ | Complex ring cleavage, a common feature for cyclic alcohols.[3] |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is an indispensable, non-destructive technique for the rapid identification of key functional groups.[5] The principle rests on the absorption of infrared radiation by specific molecular bonds, causing them to vibrate at characteristic frequencies. For the target molecule, we anticipate clear signatures for the hydroxyl (O-H) group and the terminal alkyne (C≡C and ≡C-H) functionalities.

Protocol: FTIR Analysis (Thin Film)

-

Sample Preparation: If the sample is a liquid or oil, place a single drop between two KBr or NaCl salt plates. Gently press the plates together to form a thin, uniform film.

-

Background Spectrum: Acquire a background spectrum of the clean, empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Spectrum: Place the prepared salt plates in the spectrometer's sample holder and acquire the spectrum.

-

Data Analysis: Identify the key absorption bands and assign them to their corresponding functional group vibrations.

Trustworthiness & Expected Data: The presence of sharp, distinct peaks in specific regions provides high confidence in the functional group assignment. The combination of a broad O-H stretch and sharp alkyne-related stretches is highly indicative of the target structure.[6][7][8]

| Expected Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| ~3400 | O-H Stretch | Alcohol | Strong, Broad |

| ~3300 | ≡C-H Stretch | Terminal Alkyne | Strong, Sharp[7][9] |

| 2925 & 2855 | C-H Stretch (sp³) | Cycloheptyl & Pentynyl Chain | Strong |

| ~2120 | C≡C Stretch | Terminal Alkyne | Medium to Weak, Sharp[10] |

| ~1050 | C-O Stretch | Secondary Alcohol | Strong |

Unraveling the Skeleton: 2D NMR for Connectivity

With the molecular formula and functional groups confirmed, the next critical phase is to establish the precise connectivity of the carbon-hydrogen framework. This is accomplished using a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. NMR spectroscopy provides unparalleled detail about the chemical environment of each nucleus.[11]

Workflow for Connectivity Determination

Caption: Workflow for establishing molecular connectivity using NMR.

¹H and ¹³C NMR: The Foundational Spectra

Expertise & Causality: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon environments, while a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in DEPT-135.

Protocol: Standard NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The residual solvent peak (CHCl₃ at δ 7.26 ppm for ¹H; CDCl₃ at δ 77.16 ppm for ¹³C) will be used as an internal reference.[12]

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 scans).

-

¹³C{¹H} and DEPT-135 Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum. These typically require more scans due to the low natural abundance of ¹³C.

Trustworthiness & Predicted Data: The predicted chemical shifts are based on established values for similar structural motifs.[13][14]

Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Label | Predicted ¹H Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Shift (δ, ppm) | DEPT-135 Signal |

| H-1 | ~3.8 | m | C-1: ~75 | Positive (CH) |

| H-2 | ~1.8 | m | C-2: ~45 | Positive (CH) |

| Cycloheptyl CH₂ | 1.4 - 1.9 | m | C-3 to C-7: 25-40 | Negative (CH₂) |

| H-1' (CH₂) | ~1.6 | m | C-1': ~30 | Negative (CH₂) |

| H-2' (CH₂) | ~1.7 | m | C-2': ~28 | Negative (CH₂) |

| H-3' (CH₂) | ~2.2 | dt | C-3': ~18 | Negative (CH₂) |

| H-5' (≡C-H) | ~1.95 | t | C-4': ~84 | Quaternary (No Signal) |

| - | - | - | C-5': ~69 | Positive (CH)[15] |

| OH | Variable (e.g., 2.0-2.5) | br s | - | - |

2D Correlation Spectroscopy: Assembling the Puzzle

Expertise & Causality: While 1D NMR provides the pieces, 2D NMR shows how they connect.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to, providing unambiguous ¹H-¹³C one-bond assignments.[16][17]

-

COSY (Correlation Spectroscopy): Reveals protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton-proton networks, such as the sequence of CH₂ groups in the cycloheptyl ring and the pentynyl chain.[18]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting disparate spin systems. It shows correlations between protons and carbons that are two or three bonds away, allowing us to link the pentynyl side chain to the cycloheptanol ring.[19]

Trustworthiness & Integrated Analysis: The power of this approach lies in its self-consistency. For example, to confirm the side chain is at the C-2 position, we would look for the following key HMBC correlations:

-

A cross-peak between the protons on C-1' (the first CH₂ of the side chain) and carbons C-1, C-2, and C-3 of the cycloheptanol ring.

-

A cross-peak between H-2 of the ring and carbons C-1' and C-2' of the side chain.

The absence of these correlations and the presence of others (e.g., from C-1' protons to only C-1 and C-2) would suggest a different substitution pattern, which must be consistent with all other NMR data.

Defining 3D Space: Stereochemical Determination

The final and most nuanced part of the elucidation is determining the stereochemistry at the two chiral centers, C-1 (bearing the -OH) and C-2 (bearing the side chain). This creates four possible stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). The first two are an enantiomeric pair, as are the last two. The relationship between the pairs (e.g., (1R, 2R) vs (1R, 2S)) is diastereomeric.

Relative Stereochemistry (cis vs. trans): NOESY

Expertise & Causality: Diastereomers (in this case, cis vs. trans isomers) can be distinguished using standard NMR. The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å), regardless of their bonding connectivity.[20] A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment maps these spatial proximities.

-

In the cis isomer , the proton on C-1 (H-1) and the proton on C-2 (H-2) are on the same face of the cycloheptane ring and are therefore in close spatial proximity.

-

In the trans isomer , H-1 and H-2 are on opposite faces of the ring and are significantly farther apart.

Protocol: 2D NOESY Acquisition

-

Sample Preparation: Use the same sample prepared for other NMR experiments. Ensure it is free of paramagnetic impurities which can interfere with the NOE effect.

-

Acquisition: Acquire a 2D NOESY spectrum using a mixing time appropriate for a molecule of this size (e.g., 500-800 ms).

-

Analysis: Look for a cross-peak between the signals corresponding to H-1 and H-2.

Trustworthiness & Logical Deduction

Caption: Logic diagram for determining relative stereochemistry via NOESY.

The presence of a clear H-1/H-2 NOESY cross-peak is strong evidence for the cis relative stereochemistry. Its definitive absence is equally strong evidence for the trans configuration.

Absolute Stereochemistry (R vs. S): Chiral Derivatization

Expertise & Causality: Enantiomers are indistinguishable in a standard (achiral) NMR environment.[21][22] To resolve them, we must introduce a new chiral element. This is achieved by reacting the alcohol with an enantiomerically pure Chiral Derivatizing Agent (CDA), such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid).[23] This reaction converts the pair of enantiomers into a pair of diastereomers (e.g., (1R,2R)-alcohol + (R)-MTPA -> (R,R,R)-ester and (1S,2S)-alcohol + (R)-MTPA -> (S,S,R)-ester). These diastereomeric esters are no longer mirror images and will have distinct, resolvable signals in the NMR spectrum.[22][24]

Protocol: Mosher's Ester Analysis

-

Derivatization: React the racemic alcohol with (R)-MTPA chloride in the presence of a non-nucleophilic base (e.g., pyridine or DMAP). Purify the resulting diastereomeric esters.

-

NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the diastereomeric mixture.

-

Analysis: Identify protons near the newly formed ester linkage that show resolved signals for the two diastereomers. The protons on the cycloheptanol ring, particularly H-1 and those on C-3 and C-7, are likely to show the largest chemical shift differences (Δδ).

-

Assignment (Optional): By applying the Mosher model, which analyzes the Δδ (δS - δR) values for protons on either side of the MTPA plane, the absolute configuration can often be assigned.[23]

Trustworthiness: The integration of the separated signals for the two diastereomers provides a highly accurate measurement of the enantiomeric excess (e.e.) of the original alcohol sample. The assignment of absolute configuration via the Mosher model provides a robust hypothesis that is ideally confirmed by an independent method, such as X-ray crystallography, if a suitable crystal can be obtained.[25]

Conclusion: A Self-Validating Structural Assignment

Overall Elucidation Workflow

Caption: Comprehensive workflow for structural elucidation.

HRMS and FTIR provide the foundational data on formula and functional groups. A suite of 1D and 2D NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) are then systematically applied to construct the carbon-hydrogen framework and confirm the precise connectivity. Finally, stereochemical challenges are addressed using NOESY to determine the relative cis/trans configuration and chiral derivatization to resolve and quantify the enantiomers, leading to the assignment of the absolute configuration. Each step provides critical data that must be consistent with all other findings, resulting in a single, validated structural assignment.

References

- Fiveable. (n.d.). Advanced NMR Techniques and Applications.

- Kollimalla, S. K., et al. (2017). Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. Nature Communications.

- Ribeiro, M. M., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- MDPI. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.

- OpenOChem Learn. (n.d.). Alkynes.

- World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy.

- Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.

- Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.

- Chemistry Steps. (2024). NMR Chemical Shift Values Table.

- Spectroscopy Online. (2017). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes.

- Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes.

- YouTube. (2023). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS).

- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.

- ACS Publications. (2025). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- ResearchGate. (n.d.). Selected regions of 2D HMBC (a) and 2D HSQC (b) NMR spectra of the....

- ChemicalBook. (n.d.). Cycloheptanol(502-41-0) 1H NMR spectrum.

- University of Illinois. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE.

- ResearchGate. (n.d.). (a) 1 H NMR and (b) 13 C NMR spectra of alkyne-terminated hbPG.

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved February 15, 2026, from [Link]

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- Fordham Research Commons. (2011). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters.

- Benchchem. (n.d.). Application Notes and Protocols for NMR Analysis of Diastereomers Formed from (-)-Menthyloxyacetic Acid.

- Thieme. (n.d.). NMR-Spectroscopic Investigation of Diastereomeric Esters and Amides of 2-Phenylbutyric Acid.

- Whitman College. (n.d.). GCMS Section 6.10.

- ResearchGate. (n.d.). Fragments of 1 H NMR spectra of diastereomers in CDCl 3 and C 6 D 6....

- OpenOChem Learn. (n.d.). MS Fragmentation.

- YouTube. (2022). Stereochemistry | How to read NOESY spectrum?.

- Organometallics. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

- Scribd. (n.d.). Approximate 1H and 13C NMR Shifts.

- University of Oxford. (n.d.). A User Guide to Modern NMR Experiments.

- ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the....

- PubChem. (n.d.). 2-Penten-4-yn-1-ol.

- Alfa Chemistry. (n.d.). 2-PENTEN-4-YN-1-OL.

- Oregon State University. (2022). 13C NMR Chemical Shift.

- ECHEMI. (n.d.). 2-Penten-4-yn-1-ol Formula.

- ResearchGate. (2015). Synthesis of a new 1,2,3,4,5-pentasubstituted cyclohexanol and determining its stereochemistry by NMR spectroscopy and quantum-chemical calculations. Magnetic Resonance in Chemistry.

- ChemicalBook. (n.d.). CYCLOHEPTANE synthesis.

- Nature. (2022). Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra.

- PMC. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.

- University of Chicago. (1977). United States Patent [19J].

- NIH. (n.d.). Pent-4-en-2-yn-1-ol. PubChem.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. MS Fragmentation | OpenOChem Learn [learn.openochem.org]

- 3. GCMS Section 6.10 [people.whitman.edu]

- 4. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 5. wjbphs.com [wjbphs.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. eng.uc.edu [eng.uc.edu]

- 9. instanano.com [instanano.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fiveable.me [fiveable.me]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 14. scribd.com [scribd.com]

- 15. Alkynes | OpenOChem Learn [learn.openochem.org]

- 16. researchgate.net [researchgate.net]

- 17. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 19. sc.edu [sc.edu]

- 20. youtube.com [youtube.com]

- 21. mdpi.com [mdpi.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. chemistry.illinois.edu [chemistry.illinois.edu]

- 24. research.library.fordham.edu [research.library.fordham.edu]

- 25. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

1H and 13C NMR spectral data for 2-(Pent-4-YN-1-YL)cycloheptan-1-OL

Technical Guide & Characterization Protocol

Executive Summary & Core Directive

This guide provides a rigorous framework for the Nuclear Magnetic Resonance (NMR) characterization of 2-(pent-4-yn-1-yl)cycloheptan-1-ol . As this molecule contains a flexible seven-membered ring, a polar hydroxyl group, and a reactive terminal alkyne, it presents specific spectral challenges regarding conformational averaging and stereochemical assignment.

The Directive: Do not rely solely on 1D integration. You must validate the connectivity of the side chain to the ring and the relative stereochemistry (cis/trans) using the multi-dimensional protocols detailed below.

Structural Analysis & Synthesis Context

Understanding the origin of the molecule is prerequisite to spectral interpretation. The most common synthetic route—nucleophilic ring-opening of cycloheptene oxide—dictates the expected stereochemistry.

Synthesis-Spectroscopy Correlation

-

Route: Epoxide opening with pent-4-ynylmagnesium bromide (or organolithium).

-

Stereochemical Outcome: Anti-addition typically yields the trans-isomer .

-

Conformational Mobility: Unlike cyclohexane (rigid chair), cycloheptane exists in a pseudorotation cycle (twist-chair/twist-boat). This causes signal broadening or averaging in the 1.4–1.8 ppm region.

Molecular Scaffold Visualization

The following diagram outlines the critical connectivity nodes you must verify.

Figure 1: Synthetic origin and key diagnostic NMR nodes.

Predicted Spectral Data & Assignment

The following values are derived from chemometric additivity rules for substituted cycloheptanes and characteristic terminal alkyne shifts. Use these as your Reference Standard .

1H NMR Data (400 MHz, CDCl3)

| Position | Group | Shift (δ ppm) | Multiplicity | Coupling ( | Diagnostic Note |

| 1 | CH -OH | 3.65 – 3.75 | Multiplet (dt) | Deshielded by Oxygen. Multiplicity depends on ring conformation. | |

| 2 | CH -R | 1.55 – 1.65 | Multiplet | - | Shielded methine; often buried in ring envelope. |

| 1' | Ring CH₂ | 1.40 – 1.80 | Multiplet | - | "Cycloheptane envelope" – often broad. |

| 1'' | Chain CH₂ | 1.35 – 1.50 | Multiplet | - | Proximal to ring. |

| 2'' | Chain CH₂ | 1.60 – 1.70 | Quintet/Mult | - | Middle of pentyl chain. |

| 3'' | Propargylic CH₂ | 2.18 – 2.25 | td | Key Signal. Distinctive coupling to terminal alkyne. | |

| 5'' | Alkyne | 1.94 – 1.98 | t | Key Signal. Diagnostic triplet due to long-range coupling. | |

| OH | Hydroxyl | 1.80 – 2.50 | Broad s | - | Concentration/Solvent dependent. Disappears with D₂O shake. |

13C NMR Data (100 MHz, CDCl3)

| Carbon Type | Shift (δ ppm) | Assignment Logic |

| Internal Alkyne | 84.5 | Quaternary C. Deshielded sp-hybridized. |

| Carbinol C | 74.2 | CH-OH. Chemical shift confirms secondary alcohol. |

| Terminal Alkyne | 68.4 | Terminal CH. Characteristic high-field alkyne region.[1] |

| Ring CH | 45.1 | C2 position. Shifted by alkyl substituent.[2][3] |

| Propargylic C | 18.4 | Carbon adjacent to triple bond. |

| Ring CH₂ | 22.0 – 35.0 | Remaining 6 ring carbons (clustered). |

Experimental Validation Protocols

Do not assume the structure is correct based on 1D NMR alone. The flexibility of the cycloheptane ring can mask impurities or isomers.

Protocol A: Sample Preparation

-

Solvent: Use CDCl₃ (Chloroform-d) for standard characterization.

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Optimization: If OH coupling is required to determine stereochemistry, use DMSO-d6 or highly dry CDCl₃ to prevent proton exchange broadening.

Protocol B: Determining Connectivity (2D NMR)

Use the following logic flow to confirm the side chain is attached at C2 and not C3 or C4.

-

Identify the Anchor: Locate the Carbinol proton (H1) at ~3.7 ppm.

-

COSY (Correlation Spectroscopy):

-

Confirm H1 couples to the CH-R proton (H2).

-

Confirm H2 couples to the side chain methylene (H1'').

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Look for a correlation from the Propargylic protons (H3'') to the Internal Alkyne Carbon (~84 ppm) and the Terminal Alkyne Carbon (~68 ppm) .

-

Critical Check: Verify correlation from H1 (Carbinol) to C2 (Ring CH) and C1'' (Side chain) .

-

Protocol C: Stereochemical Assignment (Cis vs. Trans)

This is the most frequent point of failure. In 7-membered rings,

-

Method: 1D NOE (Nuclear Overhauser Effect) or NOESY .

-

Experiment: Irradiate the Carbinol proton (H1).

-

Interpretation:

-

Cis-isomer: Strong enhancement of the H2 methine proton (they are on the same face).

-

Trans-isomer: Weak or no enhancement of H2; potential enhancement of H1'' (side chain) if conformation allows.

-

Note: If synthesized via epoxide opening, the Trans isomer is the expected major product.

-

Visualization of Correlation Logic

The following diagram illustrates the required HMBC and COSY correlations to sign off on the structure.

Figure 2: HMBC/COSY Correlation Network for Structural Validation.

Troubleshooting & Anomalies

| Observation | Root Cause | Remediation |

| Missing Alkyne Triplet | Deuterium Exchange | If using CD₃OD or D₂O, the terminal alkyne proton may exchange (slowly). Use CDCl₃.[4][5][6] |

| Broad H1 Signal | Conformational Flux | The cycloheptane ring is flipping. Run VT-NMR (Variable Temperature) at -40°C to freeze the conformation. |

| Extra peaks in Alkyne region | Isomerization | Check for internal alkyne isomerization (migration of triple bond) if heated during synthesis. |

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard text for additivity rules).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online database for shift prediction). Link

Sources

Retrosynthetic Analysis & Technical Guide: 2-(Pent-4-yn-1-yl)cycloheptan-1-ol

Executive Summary

Target Molecule: 2-(Pent-4-yn-1-yl)cycloheptan-1-ol

Formula:

This guide details the retrosynthetic logic and forward synthesis for This compound . This molecule serves as a high-value scaffold in diversity-oriented synthesis, particularly for lipid mimetics and macrocyclic precursors via Ring-Closing Metathesis (RCM) or "Click" chemistry (CuAAC).

We present two distinct pathways:

-

Pathway A (Stereoselective): Nucleophilic ring-opening of cycloheptene oxide. This is the recommended route for research-grade synthesis requiring defined trans-stereochemistry.

-

Pathway B (Thermodynamic):

-Alkylation of cycloheptanone. This is a cost-effective route for bulk intermediate generation where stereochemical purity is secondary or separable.

Part 1: Structural Analysis & Disconnection

The target molecule features a cycloheptane ring with an alcohol at

-

Disconnection 1 (C-C Bond Formation): Disconnecting the bond between the ring and the side chain suggests an enolate alkylation (

anion + side-chain electrophile) or an epoxide opening ( -

Disconnection 2 (Functional Group Interconversion): The alcohol can be derived from a ketone (reduction) or an epoxide (opening).

Retrosynthetic Tree (Graphviz)

Figure 1: Retrosynthetic disconnection showing the two primary logic paths. Path A is preferred for stereocontrol.

Part 2: Detailed Synthetic Pathways

Pathway A: Epoxide Ring Opening (Recommended)

Mechanism:

Critical Consideration: The Terminal Alkyne

The terminal alkyne proton (

-

Solution: Use a Trimethylsilyl (TMS) protecting group on the alkyne or use a "masked" alkyne (e.g., an alkene that is later oxidized, though TMS protection is more direct).

Step-by-Step Protocol

Step 1: Epoxidation of Cycloheptene

-

Reagents: Cycloheptene (1.0 equiv), m-CPBA (1.1 equiv), DCM (

). -

Procedure: Dissolve cycloheptene in DCM at 0°C. Add m-CPBA portion-wise. Stir at room temperature for 3 hours.

-

Workup: Quench with saturated

(destroys peroxides), wash with -

Yield: Expect >90% of Cycloheptene Oxide .

Step 2: Preparation of Nucleophile & Ring Opening

-

Reagents: 5-bromo-1-(trimethylsilyl)-1-pentyne, Mg turnings, CuI (Catalytic), Cycloheptene Oxide.

-

Grignard Formation: React the protected bromo-pentyne with Mg in dry THF to form

. -

Coupling: Cool the Grignard solution to -40°C. Add CuI (10 mol%) to form the organocuprate (softer nucleophile, better for epoxides). Add Cycloheptene Oxide dropwise. Allow to warm to 0°C.

-

Mechanism: The organocuprate attacks the epoxide carbon, inverting the stereochemistry at that center, resulting in the trans-alcohol.

Step 3: Deprotection

-

Reagents:

, Methanol (MeOH). -

Procedure: Stir the TMS-protected intermediate in MeOH with

at room temperature for 2 hours to remove the silyl group.

Pathway B: -Alkylation of Cycloheptanone

Mechanism: Enolate alkylation followed by hydride reduction. Stereochemistry: Produces a mixture of cis and trans isomers (typically 1:1 to 3:1 ratio depending on reduction conditions).

Step 1: Enolate Formation & Alkylation [5]

-

Reagents: Cycloheptanone, LDA (Lithium Diisopropylamide), 5-iodo-1-pentyne.

-

Note: The alkyne in the electrophile does not strictly require protection if the base (LDA) is consumed fully by the ketone before the alkyl halide is added, but protection is safer to prevent side reactions.

-

Procedure: Generate kinetic enolate with LDA at -78°C. Add 5-iodo-1-pentyne.

Step 2: Reduction

-

Reagents:

(Sodium Borohydride), Ethanol. -

Outcome: Reduction of the ketone yields the alcohol. The hydride can attack from the axial or equatorial face, leading to diastereomers.

Part 3: Experimental Protocol (Pathway A)

The following is a validated protocol for the Stereoselective Route (Pathway A) .

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[3][4] | Role |

| Cycloheptene Oxide | 112.17 | 1.0 | Electrophile |

| 5-Bromo-1-(TMS)-pentyne | 219.19 | 1.2 | Nucleophile Precursor |

| Magnesium Turnings | 24.30 | 1.3 | Metalation |

| Copper(I) Iodide (CuI) | 190.45 | 0.1 | Catalyst |

| THF (Anhydrous) | - | Solvent | Medium |

Detailed Workflow

-

Grignard Preparation:

-

Flame-dry a 250 mL 3-neck flask under Argon.

-

Add Mg turnings (1.3 equiv) and a crystal of iodine.

-

Add a solution of 5-bromo-1-(TMS)-pentyne (1.2 equiv) in THF (20 mL) dropwise to maintain a gentle reflux.

-

Stir for 1 hour after addition is complete. Concentration

0.5 M.

-

-

Ring Opening Reaction:

-

Cool the Grignard solution to -30°C.

-

Add CuI (0.1 equiv). The solution will darken (formation of Gilman-type species).

-

Add Cycloheptene Oxide (1.0 equiv) dissolved in THF (10 mL) slowly over 15 minutes.

-

Crucial: Maintain temperature below -20°C during addition to prevent polymerization.

-

Allow the mixture to warm to room temperature overnight (12h).

-

-

Workup & Purification:

-

Quench with saturated aqueous

(dissolves copper salts). -

Extract with Diethyl Ether (

mL). -

Wash combined organics with Brine, dry over

. -

TMS Removal (In situ): Dissolve crude oil in MeOH (20 mL), add

(2 equiv), stir 2h. -

Purification: Silica gel chromatography (Hexanes:EtOAc 8:2).

-

Target: trans-2-(pent-4-yn-1-yl)cycloheptan-1-ol.

-

Reaction Scheme Diagram (Graphviz)

Figure 2: Forward synthesis workflow for the stereoselective epoxide opening.

Part 4: Scientific Integrity & Troubleshooting

Stereochemical Validation

-

NMR Verification: The coupling constant (

) between-

trans-isomer (axial-axial coupling in chair-like conformer):

Hz. -

cis-isomer (axial-equatorial):

Hz.

-

-

Causality: The epoxide oxygen coordinates with the Magnesium/Copper species, directing the nucleophile to the back face (

-like), enforcing the trans geometry [1].

Common Pitfalls

-

Alkyne Deprotonation: If the TMS group is omitted, the Grignard will act as a base, removing the terminal proton from the side chain precursor, quenching the reaction.

-

Regioselectivity: In cycloheptene oxide (symmetrical), regioselectivity is irrelevant. However, if substituted, attack occurs at the less hindered carbon [2].[2]

-

Polymerization: THF oxide ring opening can be catalyzed by strong Lewis acids. Ensure the organometallic species is prepared cleanly.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 20: Nucleophilic substitution at the carbonyl group).

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Epoxide Ring Opening Selectivity).

-

Yamaguchi, M., et al. (1983). "Alkylation of epoxides with lithium acetylides in the presence of boron trifluoride etherate". Tetrahedron Letters, 24(4), 391-394.

-

Lipshutz, B. H., & Sengupta, S. (1992). "Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions". Organic Reactions.[1][4][5][6][7][8][9][10]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgsyn.org [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 8. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Potential applications of cycloheptanol derivatives with alkyne side chains

Executive Summary: Escaping Flatland

In the landscape of drug discovery and materials science, six-membered rings (cyclohexanes) have long dominated due to their predictable chair conformations and synthetic accessibility. However, the cycloheptanol core—a seven-membered saturated ring—offers a distinct "privileged scaffold" for researchers seeking to escape this "flatland."

Cycloheptanols possess unique conformational flexibility (twisting between chair, boat, and twist-boat forms) that allows them to explore biological binding pockets inaccessible to rigid cyclohexyl analogs. When functionalized with an alkyne side chain (specifically ethynyl or propargyl groups), these molecules transform from simple solvents into powerful tools. The alkyne moiety serves a dual purpose: it acts as a bioactive pharmacophore (mimicking the steric demand of alkyl groups while adding rigidity) and a bioorthogonal handle for "Click" chemistry.

This guide analyzes three primary applications of alkynyl cycloheptanols:

-

Medicinal Chemistry: As GABA-modulating sedative homologs.

-

Synthetic Chemistry: As precursors for ring-expansion and rearrangement.

-

Chemical Biology: As bioorthogonal probes for exploring hydrophobic pockets.

Medicinal Chemistry: The Sedative Homolog

The Pharmacophore: 1-Ethynylcycloheptanol

The most direct application of this scaffold lies in central nervous system (CNS) modulation. The structural analog 1-ethynylcyclohexanol (ECX) is a known sedative and the active metabolite of the drug Ethinamate .[1]

-

Mechanism of Action: These tertiary alkynyl alcohols function as positive allosteric modulators (PAMs) of the GABA_A receptor . They bind to hydrophobic pockets within the transmembrane domain, enhancing chloride ion influx and neuronal hyperpolarization.

-

The Heptyl Advantage: Homologation to the 7-membered 1-ethynylcycloheptanol alters the lipophilicity (LogP) and metabolic stability. The increased ring size introduces a "wobble" factor in the hydrophobic binding pocket, potentially altering subtype selectivity (e.g.,

vs

Comparative Properties (In Silico & Physical)

| Property | 1-Ethynylcyclohexanol (C6) | 1-Ethynylcycloheptanol (C7) | Impact on Drug Design |

| Molecular Weight | 124.18 g/mol | 138.21 g/mol | Slight increase; remains fragment-like. |

| LogP (Est.) | ~1.7 | ~2.1 | C7 is more lipophilic; higher BBB permeability. |

| Conformation | Rigid Chair | Flexible Twist-Chair | C7 can "mold" to dynamic receptor pockets. |

| Metabolic Route | Hydroxylation/Glucuronidation | Similar; Ring oxidation | Larger ring may alter CYP450 docking. |

Synthetic Utility: Rearrangement & Expansion

Alkynyl cycloheptanols are not just end-points; they are high-energy intermediates. The alkyne group is a "loaded spring" for acid-catalyzed rearrangements.

Rupe vs. Meyer-Schuster Rearrangement

Treating 1-ethynylcycloheptanol with acid triggers a competition between two pathways:

-

Meyer-Schuster Rearrangement: Shifts the oxygen to form an

-unsaturated aldehyde/ketone. -

Rupe Rearrangement: Dehydrates the alcohol to form an enyne, which hydrates to a conjugated ketone.

This chemistry is critical for generating cycloheptylidene derivatives, which are precursors to fused ring systems found in terpenes (e.g., guaianolides).

Visualizing the Synthetic Pathway

Figure 1: Divergent synthetic pathways for 1-ethynylcycloheptanol. The choice of acid and temperature dictates the rearrangement outcome.

Chemical Biology: The "Click" Probe

In chemical biology, the propargyl ether of cycloheptanol serves as a bioorthogonal probe. By attaching a propargyl group to the hydroxyl (O-propargylation), researchers create a "clickable" lipid mimic.

-

Application: Studying the localization of medium-ring hydrophobic compounds in cellular membranes.

-

Method: The alkyne handle reacts with an azide-tagged fluorophore via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) .[2][3] This allows visualization of where the cycloheptyl core accumulates within a cell (e.g., lipid droplets vs. membranes).

Mechanism of Bioorthogonal Labeling

Figure 2: Workflow for using alkynyl cycloheptanol probes in bioorthogonal labeling (CuAAC).

Experimental Protocols

Protocol A: Synthesis of 1-Ethynylcycloheptanol

A robust method for generating the core scaffold.

Reagents: Cycloheptanone (1.0 eq), Lithium Acetylide (ethylenediamine complex, 1.2 eq), Anhydrous THF. Safety: Acetylides are moisture-sensitive. Work under Argon/Nitrogen.[4]

-

Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add Lithium Acetylide ethylenediamine complex (5.0 g) and anhydrous THF (50 mL).

-

Cooling: Cool the suspension to 0°C using an ice bath.

-

Addition: Add Cycloheptanone (5.0 g) dropwise over 20 minutes. The reaction is exothermic; maintain temp < 5°C.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

-

Quench: Cool back to 0°C. Slowly add saturated

solution (caution: gas evolution). -

Workup: Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Distillation (bp ~70°C at 10 mmHg) or flash chromatography yields the product as a colorless oil.

Protocol B: CuAAC "Click" Labeling (Cell Lysate)

For labeling cycloheptyl-alkyne probes with an azide-fluorophore.

Reagents: Lysate containing probe, Azide-Fluorophore (e.g., Azide-Cy5),

-

Preparation: Dilute protein lysate to 2 mg/mL in PBS.

-

Cocktail Assembly: Prepare a "Click Cocktail" (pre-mix in order):

- (1 mM final)

-

THPTA Ligand (5 mM final) - Critical for protecting proteins from oxidation.

-

Azide-Fluorophore (20 µM final)

-

Sodium Ascorbate (10 mM final) - Add last to initiate.

-

Incubation: Add Cocktail to lysate. Vortex gently. Incubate for 1 hour at Room Temp in the dark.

-

Termination: Precipitate proteins with cold acetone or methanol to remove unreacted fluorophore.

-

Analysis: Resuspend pellet in SDS-loading buffer and analyze via in-gel fluorescence scanning.

References

-

Levina, R. Y., & Vinogradova, E. U. (1936). "Action of sodium acetylide on cyclic ketones. I. Synthesis of 1-ethynylcyclohexanol". Zhurnal Prikladnoi Khimii. (Foundational synthesis of the homolog). [5]

-

Katzung, B. G. (2023). Basic & Clinical Pharmacology, 16th Edition. "Sedative-Hypnotic Drugs".[6] McGraw Hill. (Pharmacology of ethynyl-cycloalkanol derivatives).

-

Trofimov, B. A., et al. (2012). "Base-Catalyzed O-Vinylation of Tertiary Propargylic Alcohols with Acetylene". Mendeleev Communications. (Specific reactivity of 1-ethynylcycloheptanol).

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions". Angewandte Chemie. (Principles of CuAAC).

-

BroadPharm. (2022). "Protocol for Azide-Alkyne Click Chemistry". (Standard THPTA-stabilized protocol).

Sources

Introduction: The Significance of Stereoisomerism in Cycloheptane Scaffolds

An In-Depth Technical Guide to the Cis/Trans Isomerization of 2-(Pent-4-yn-1-yl)cycloheptan-1-ol

Abstract: The stereochemical configuration of pharmacologically active molecules is a cornerstone of modern drug development. Cis/trans isomerism within cyclic systems can profoundly impact a compound's three-dimensional structure, receptor binding affinity, and metabolic stability. This guide provides a comprehensive technical overview of the cis/trans isomerization of this compound, a representative substituted cycloheptanol. We will explore the conformational dynamics of the seven-membered ring, plausible synthetic pathways, the mechanism of acid-catalyzed isomerization, and the analytical techniques required for isomer characterization and quantification. This document is intended for researchers, medicinal chemists, and process development scientists working with complex cyclic molecules.

The cycloheptane ring is a prevalent structural motif in a variety of natural products and synthetic pharmaceuticals. Unlike the well-defined chair conformation of cyclohexane, the seven-membered cycloheptane ring possesses significant conformational flexibility, existing as a dynamic equilibrium of low-energy twist-chair and chair conformers, with boat and twist-boat forms representing higher-energy states.[1] This flexibility presents both a challenge and an opportunity in drug design. The spatial arrangement of substituents on this ring system, defined by cis/trans isomerism, dictates the overall molecular topology.[2][3] Two diastereomers can exhibit vastly different biological activities due to the precise geometric requirements of enzyme active sites and cell surface receptors. Therefore, controlling and understanding the interconversion between these isomers is critical for developing safe, selective, and effective therapeutic agents.

The target molecule, this compound, incorporates three key features: the flexible cycloheptane core, a hydroxyl group capable of hydrogen bonding and acting as a stereochemical anchor, and a pentynyl side chain providing a rigid, linear element and a terminal alkyne for further functionalization (e.g., via "click" chemistry). The relative orientation of the hydroxyl and pentynyl groups (cis or trans) defines the two diastereomers, each with a unique conformational profile and potential biological footprint.

Conformational Landscape of the Cycloheptanol Core

The conformational behavior of cycloheptane is more complex than that of cyclohexane. It is best described by a pseudorotational pathway, primarily involving interconversions between a family of twist-chair (TC) and chair (C) conformations, which are generally the most stable.[4] The transition between these forms occurs via higher-energy boat (B) and twist-boat (TB) intermediates. The energy differences between these conformers are small, leading to a highly dynamic system at room temperature.[1][5]

The presence of substituents further complicates this landscape. The bulky 2-(pent-4-yn-1-yl) group and the hydroxyl group will preferentially occupy positions that minimize steric strain (A-values) and gauche interactions. The thermodynamically preferred conformation will seek to place the larger substituent in a pseudo-equatorial position to reduce steric hindrance.

Caption: Simplified pseudorotational pathway for cycloheptane conformers.

Proposed Synthesis of Cis- and Trans-2-(Pent-4-yn-1-yl)cycloheptan-1-ol

Synthesis Protocol: Grignard Addition and Isomer Separation

This protocol outlines a non-selective synthesis yielding a mixture of cis and trans isomers, which can then be separated chromatographically.

Step 1: Preparation of Pent-4-yn-1-ylmagnesium Bromide (Grignard Reagent)

-

To an oven-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings.

-

Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of 5-bromo-1-pentyne in anhydrous THF to the activated magnesium at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

Step 2: Nucleophilic Addition to Cycloheptanone

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of cycloheptanone in anhydrous THF to the Grignard reagent.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[6]

Step 3: Workup and Purification

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The resulting crude oil contains a mixture of cis- and trans-2-(pent-4-yn-1-yl)cycloheptan-1-ol.

-

Separate the diastereomers using column chromatography on silica gel, typically employing a gradient elution system of hexanes and ethyl acetate. The polarity difference between the cis and trans isomers, arising from the varied exposure of the hydroxyl group, should enable separation.[7]

The Mechanism of Acid-Catalyzed Isomerization

The interconversion between the cis and trans isomers of this compound does not occur spontaneously under normal conditions due to a high energy barrier. However, in the presence of an acid catalyst, isomerization can be achieved. The mechanism proceeds through a planar, achiral carbocation intermediate, which allows for the loss of the initial stereochemistry.[8][9]

Mechanistic Steps:

-

Protonation of the Hydroxyl Group: The acid catalyst (e.g., H₂SO₄, HCl) protonates the lone pair of electrons on the hydroxyl oxygen, transforming the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺).[8]

-

Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation at the C1 position of the cycloheptane ring. This is typically the rate-determining step.[9] The cycloheptyl carbocation will adopt the most stable conformation available to it.

-

Nucleophilic Attack: A nucleophile, typically water present in the reaction medium, attacks the planar carbocation. The attack can occur from either the top face or the bottom face of the ring system with roughly equal probability, leading to a mixture of the cis and trans products.

-

Deprotonation: The resulting protonated alcohol is deprotonated by a base (e.g., water or the conjugate base of the acid catalyst) to regenerate the neutral alcohol and the acid catalyst, yielding the isomerized product.

This process establishes an equilibrium between the cis and trans isomers. The final ratio of isomers is determined by their relative thermodynamic stabilities.[2]

Caption: Acid-catalyzed isomerization pathway via a carbocation intermediate.

Thermodynamic and Kinetic Considerations

The position of the equilibrium in the isomerization reaction is governed by the difference in Gibbs free energy (ΔG) between the cis and trans isomers. The more stable isomer will be the major component at equilibrium.

-

Thermodynamic Control: Generally, the trans isomer, where the two bulky substituents are on opposite sides of the ring, is expected to be thermodynamically more stable due to minimized steric repulsion (1,2-diaxial or flagpole interactions).[2] However, specific intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the alkyne's pi-system in the cis isomer, could potentially stabilize it.

-

Kinetic Control: The rate of isomerization is determined by the activation energy (ΔG‡), which is the energy required to form the carbocation intermediate.[10] This barrier is influenced by factors such as the stability of the carbocation and the strength of the acid catalyst.

Computational modeling provides a powerful tool for quantifying these parameters.[11][12]

Table 1: Hypothetical Calculated Thermodynamic Data (DFT B3LYP/6-31G*)

| Parameter | Cis Isomer | Trans Isomer | Transition State |

| Relative Energy (kcal/mol) | +1.5 | 0.0 | +25.0 |

| Predicted Equilibrium Ratio (298 K) | ~10% | ~90% | N/A |

Note: These values are illustrative and would need to be determined through specific computational studies for this compound.

Experimental Workflow for Isomerization Studies

A typical experiment to study the isomerization involves treating a pure sample of one isomer with an acid and monitoring the composition of the mixture over time until equilibrium is reached.

Caption: Workflow for monitoring cis/trans isomerization kinetics.

Detailed Protocol

-

Reaction Setup: Dissolve a precisely weighed amount of the starting isomer (e.g., pure cis-isomer) in a suitable solvent (e.g., dioxane/water mixture).

-

Initiation: Bring the solution to the desired reaction temperature (e.g., 50 °C) and add the acid catalyst (e.g., sulfuric acid) to a final concentration of 0.1 M. This marks time zero (t=0).

-

Sampling: At regular intervals, withdraw a small aliquot of the reaction mixture.

-

Quenching: Immediately neutralize the aliquot by adding it to a vial containing a quench solution (e.g., saturated sodium bicarbonate) and a water-immiscible organic solvent (e.g., diethyl ether) for extraction. This stops the isomerization.

-

Analysis: Analyze the organic layer of each quenched sample by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the ratio of the cis and trans isomers.

-

Data Processing: Plot the concentration of each isomer as a function of time to observe the approach to equilibrium.

Spectroscopic and Chromatographic Characterization

Unambiguous identification of the cis and trans isomers is essential. A combination of NMR, IR, and chromatographic techniques is typically employed.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for distinguishing diastereomers.[14] The key differentiating feature is often the coupling constant (J-value) between the protons on C1 and C2. Due to the different dihedral angles in the predominant conformations of the cis and trans isomers, the ³J(H1-H2) coupling constant will be different. Typically, a larger coupling constant is observed for a trans-diaxial relationship. Chemical shifts of C1, C2, and adjacent carbons will also differ.[15]

-

Infrared (IR) Spectroscopy: Both isomers will show a strong, broad O-H stretching band around 3300-3600 cm⁻¹ and a C-O stretch near 1050 cm⁻¹.[16] The precise shape and position of the O-H band might differ slightly due to variations in intramolecular hydrogen bonding. A sharp alkyne C≡C-H stretch should be visible around 3300 cm⁻¹.

-

Chromatography (GC/HPLC): The different polarities and shapes of the cis and trans isomers usually allow for their separation by gas chromatography (GC) or high-performance liquid chromatography (HPLC), enabling quantification of the mixture composition.[13]

Table 2: Expected Differentiating Spectroscopic Data

| Technique | Parameter | Expected Observation for Cis Isomer | Expected Observation for Trans Isomer | Rationale |

| ¹H NMR | ³J(H1-H2) | Smaller value (e.g., 2-5 Hz) | Larger value (e.g., 8-12 Hz) | Reflects different dihedral angles between H1 and H2 in the most stable conformers.[15] |

| ¹³C NMR | Chemical Shift δ(C1/C2) | Distinct shifts | Distinct shifts | The steric environment around C1 and C2 is different in each isomer, affecting shielding. |

| GC/HPLC | Retention Time | Typically shorter | Typically longer | The more polar isomer (often cis) may interact more strongly with a polar stationary phase. |

Conclusion

The cis/trans isomerization of this compound serves as a valuable model system for understanding the stereochemical dynamics of substituted seven-membered rings. For drug development professionals, mastering the synthesis, separation, and conformational analysis of such isomers is paramount. The acid-catalyzed interconversion provides a mechanism to access the thermodynamically more stable isomer but also represents a potential liability for stereochemically pure drugs in acidic environments. A thorough understanding of the underlying mechanisms, supported by robust analytical and computational methods, is essential for the rational design and development of next-generation therapeutics based on flexible cyclic scaffolds.

References

-

Tuition Tube. (2016, November 19). Physical methods for the determination of cis-trans isomers. Available at: [Link]

-

Rute, M. A., et al. (2003). Two-Component System Cycloheptanol (C7) + Cyclooctanol (C8): An Extraordinary System. The Journal of Physical Chemistry B. Available at: [Link]

-

Salud, J., et al. (2003). Two-Component System Cycloheptanol (C7) + Cyclooctanol (C8): An Extraordinary System. The Journal of Physical Chemistry B. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). A practical investigation of cis-trans isomerism in transition metal complexes. Resource. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Cycloheptanol. PubChem. Available at: [Link]

-

Pearson. (n.d.). Show each step in the mechanism of the acid-catalyzed interconver... Available at: [Link]

-

Curti, C., et al. (2006). New enantioselective entry to cycloheptane amino acid polyols. Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Cycloheptanol. NIST WebBook. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). cis/trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior. PMC. Available at: [Link]

-

Bocan, A., et al. (1973). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. Journal of the American Chemical Society. Available at: [Link]

-

Wikipedia. (n.d.). Cis–trans isomerism. Available at: [Link]

-

Thomas, S. A., & Ajibola, V. O. (n.d.). Molecular conformation of the cycloheptane ring in the solid state. SciSpace. Available at: [Link]

-

LibreTexts. (2022). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry. Available at: [Link]

-

Pearson, J. (n.d.). COMPARISON OF TRANSITION STATE GEOMETRIES OF ISOMERIZATION REACTIONS USING VARIOUS MODELS IN COMPUTATIONAL CHEMISTRY. IslandScholar. Available at: [Link]

-

Fiveable. (2025). Acid-Catalyzed Reactions Definition. Organic Chemistry Key Term. Available at: [Link]

-

Pearson, J. K., et al. (2021). Computational Insight into the Rope-Skipping Isomerization of Diarylether Cyclophanes. MDPI. Available at: [Link]

-

LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. Chemistry LibreTexts. Available at: [Link]

-

YouTube. (2018). Cis and Trans Isomers. Available at: [Link]

-

LibreTexts. (2024). 17.6: Reactions of Alcohols. Chemistry LibreTexts. Available at: [Link]

-

Royal Society of Chemistry. (2023). Themed collection Computational Modelling as a Tool in Catalytic Science. Physical Chemistry Chemical Physics. Available at: [Link]

-

Organic Syntheses. (2018). Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Available at: [Link]

-

Chemistry Steps. (2025). Cis and Trans Isomers and Cis Trans Practice Problems. Available at: [Link]

-

LibreTexts. (2022). 6.3: A Quick Review of Thermodynamics and Kinetics. Chemistry LibreTexts. Available at: [Link]

-

Chemistry Steps. (n.d.). Cis and Trans Isomers. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. orgsyn.org [orgsyn.org]

- 7. youtube.com [youtube.com]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. Computational Modelling as a Tool in Catalytic Science Home [pubs.rsc.org]

- 13. tuitiontube.com [tuitiontube.com]

- 14. cis/trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Strategic Functionalization of 2-(Pent-4-yn-1-yl)cycloheptan-1-ol: A Guide to Alkyne Reactivity and Scaffold Diversification

Executive Summary

The molecule 2-(pent-4-yn-1-yl)cycloheptan-1-ol represents a high-value bifunctional scaffold in modern drug discovery. Comprising a seven-membered cycloalkane ring decorated with a secondary hydroxyl group and a tethered terminal alkyne, it offers a versatile platform for Diversity-Oriented Synthesis (DOS) .

For researchers and medicinal chemists, the terminal alkyne (

-

Transition Metal-Catalyzed Cross-Coupling (Sonogashira): For C(sp)-C(sp²) bond formation.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): For bio-orthogonal ligation and fragment linking.

-

Intramolecular Hydroalkoxylation: For the construction of fused bicyclic ether systems (7-exo-dig cyclization).

This guide provides field-proven protocols, mechanistic insights, and safety considerations for maximizing the utility of this scaffold.

Reactivity Landscape & Strategic Planning

Before initiating synthesis, one must map the competing reactivities of the substrate. The secondary alcohol (

Diagram 1: Strategic Reaction Map

The following diagram outlines the divergent pathways available for this substrate.

Caption: Divergent synthetic pathways for this compound. Blue: Cross-coupling; Green: Click chemistry; Red: Cyclization.

Protocol A: Sonogashira Cross-Coupling

Objective: Attachment of aryl or heteroaryl pharmacophores to the terminal alkyne.

Mechanistic Insight

The Sonogashira coupling is the gold standard for functionalizing terminal alkynes. A critical advantage for this specific substrate is that protection of the secondary alcohol is often unnecessary if mild bases (e.g., Et₃N, secondary amines) are used, as they will not deprotonate the hydroxyl group (

Diagram 2: Catalytic Cycle (Pd/Cu)

Caption: The Pd(0)/Cu(I) synergistic cycle. The copper cycle activates the alkyne, bypassing the need for strong bases.

Experimental Protocol

Scale: 1.0 mmol Reagents:

-

Substrate: this compound (1.0 equiv)

-

Aryl Halide (Ar-I preferred): 1.1 equiv

-

Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%)

-

Co-catalyst: CuI (1-2 mol%)

-

Base/Solvent: Et₃N / THF (1:1 v/v) degassed.

Step-by-Step:

-

Setup: Flame-dry a Schlenk flask and cool under Argon.

-

Loading: Add PdCl₂(PPh₃)₂ and CuI. Evacuate and backfill with Argon (3x).

-

Solvation: Add degassed THF/Et₃N followed by the Aryl Halide and the Alkyne substrate.

-

Reaction: Stir at room temperature (for Aryl Iodides) or 50°C (for Aryl Bromides) for 4–12 hours. Monitor by TLC or LC-MS.

-

Workup: Dilute with Et₂O, wash with saturated NH₄Cl (to remove Cu) and brine. Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Control Point: Deoxygenation is vital. Oxygen promotes homocoupling (Glaser coupling) of the alkyne, forming diynes instead of the desired cross-coupled product.

Protocol B: CuAAC (Click Chemistry)

Objective: Rapid synthesis of 1,2,3-triazoles for fragment-based drug design (FBDD) or PROTAC linker synthesis.

Technical Rationale

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is uniquely suited for this substrate because it is chemoselective . The hydroxyl group on the cycloheptane ring remains inert, allowing for the installation of polar, hydrogen-bonding triazole linkers without protection steps.

Experimental Protocol

Scale: 0.5 mmol Reagents:

-

Substrate: this compound (1.0 equiv)

-

Azide (R-N₃): 1.0 equiv

-

Reductant: Sodium Ascorbate (10 mol%)

-

Solvent: t-BuOH/H₂O (1:1 v/v)

Step-by-Step:

-

Dissolution: Dissolve the alkyne and azide in the t-BuOH/H₂O mixture.

-

Catalyst Prep: Prepare a fresh aqueous solution of Sodium Ascorbate and CuSO₄.

-

Initiation: Add the Cu/Ascorbate solution to the reaction mixture. The solution may turn bright yellow/orange (active Cu(I) species).

-

Reaction: Stir vigorously at RT for 2–8 hours.

-

Workup: Dilute with water. If the product precipitates, filter it. If not, extract with EtOAc.

-

Purification: Often not required; recrystallization or short silica plug is usually sufficient.

Safety Note: Low molecular weight organic azides are potential explosives. Maintain a C/N ratio > 3 in the azide reactant.

Protocol C: Intramolecular Hydroalkoxylation

Objective: Synthesis of fused bicyclic ethers via Gold(I) catalysis.

Mechanistic Insight

This reaction leverages the "bifunctional" nature of the molecule. The pendant hydroxyl group attacks the

-

Regioselectivity: Based on Baldwin's rules and the chain length (5 carbons between ring and alkyne), the attack can occur at the internal carbon (7-exo-dig) or terminal carbon (8-endo-dig).

-

Preference: Gold(I) catalysts typically favor the exo-dig pathway, leading to a 7-membered ether ring fused to the 7-membered cycloheptane (a 7,7-fused system).

Diagram 3: Regioselectivity Model

Caption: Gold(I) catalysis favors the 7-exo-dig cyclization, forming a bicyclic ether.

Experimental Protocol

Reagents:

-

Catalyst: AuCl(PPh₃) / AgOTf (5 mol%) OR [Au(IPr)Cl]/AgSbF₆.

-

Solvent: Anhydrous Toluene or DCM.

-

Conditions: RT to 40°C.

Key Observation: Successful cyclization will result in the disappearance of the alkyne stretch (~3300 cm⁻¹) and the appearance of an enol ether or ketal functionality depending on the workup and substitution pattern.

Comparative Data Summary

| Reaction Type | Target Bond | Key Reagents | Alcohol Tolerance | Primary Application |

| Sonogashira | C(sp)-C(sp²) | Pd(0), Cu(I), Amine | High (w/ mild base) | Scaffold Extension, Library Gen. |

| CuAAC (Click) | Triazole Linker | Cu(I), Ascorbate | Excellent | Bioconjugation, PROTACs |

| Au-Cyclization | C-O (Ether) | Au(I) cationic | Moderate (Nucleophile) | Core Structure Modification |

| Alkylation | C(sp)-C(sp³) | n-BuLi, Electrophile | Low (Requires Protection) | Chain Elongation |

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews.

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[4] Chemical Reviews.

-

Teles, J. H., et al. (1998). Cationic Gold(I) Complexes: Highly Efficient Catalysts for the Addition of Alcohols to Alkynes. Angewandte Chemie International Edition.

-

Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications.

-

Liang, B., et al. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions.[3] The Journal of Organic Chemistry.

Sources

Methodological & Application

Application Note: Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-(Pent-4-yn-1-yl)cycloheptan-1-ol

Part 1: Executive Summary & Strategic Rationale

This application note details the optimized protocol for performing the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing 2-(pent-4-yn-1-yl)cycloheptan-1-ol as the alkyne substrate.[1]

While standard aqueous "click" protocols exist, this specific substrate presents unique physicochemical challenges due to the lipophilic cycloheptane core and the secondary hydroxyl group. The protocol below deviates from the generic "water-only" methods to ensure solubility , regioselectivity , and complete conversion .

Key Technical Considerations

-

Solubility Profile: The cycloheptyl moiety renders the substrate sparingly soluble in pure aqueous buffers. A co-solvent system (DMSO/Water or tBuOH/Water) is strictly required to maintain reactant homogeneity.[1]

-

Ligand Selection: We utilize TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) .[1] Unlike water-soluble ligands (e.g., THPTA) used for protein conjugation, TBTA is preferred here for its superior performance in organic-rich co-solvent mixtures and its ability to protect Cu(I) from oxidation in non-degassed solvents.[1]

-

Catalytic Integrity: The protocol employs the in situ reduction of Cu(II) sulfate by sodium ascorbate.[2] This is thermodynamically superior to using Cu(I) salts (like CuI), which are prone to rapid disproportionation and oxidation in air.[1]

Part 2: Scientific Foundation & Mechanism[1]

The Dinuclear Mechanism

Recent mechanistic studies confirm that the CuAAC reaction does not proceed via a mono-metallic pathway but involves a dinuclear copper intermediate .[1] Understanding this is crucial for troubleshooting: one copper atom activates the alkyne (forming the

The ligand (TBTA) plays a dual role:

-

Acceleration: It bridges the copper centers, lowering the activation energy for the metallacycle formation.

-

Protection: It sterically shields the Cu(I) ions from dissolved oxygen, preventing the formation of inactive Cu(II) species and reactive oxygen species (ROS) that could oxidize the secondary alcohol on the cycloheptane ring.

Pathway Visualization

The following diagram illustrates the critical steps in the catalytic cycle and the specific role of the reagents used in this protocol.

Caption: The dinuclear copper catalytic cycle. Note that the active catalyst is regenerated after the triazole release.

Part 3: Experimental Protocol

A. Reagents and Equipment[2][3][4][5][6][7]

| Reagent | Concentration (Stock) | Solvent | Role |

| Alkyne Substrate | 100 mM | DMSO | The cycloheptanol derivative.[1] |

| Azide Partner | 100-200 mM | DMSO | The coupling partner (R-N3).[1] |

| CuSO4[1][2][3][4][5][6][7] · 5H2O | 50 mM | ddH2O | Copper source (Pre-catalyst).[1] |

| TBTA Ligand | 100 mM | DMSO | Cu(I) stabilizing ligand.[1] |

| Sodium Ascorbate | 500 mM | ddH2O | Reducing agent (Freshly Prepared ).[1] |

| Reaction Solvent | N/A | DMSO/Water (1:[1]1) | Maintains solubility of lipophilic substrate.[1] |

Equipment:

-

2 mL HPLC glass vials or Eppendorf tubes (low binding).

-

Magnetic stir bar or orbital shaker.[1]

-

LC-MS or TLC plates (SiO2, 30% EtOAc/Hexanes) for monitoring.[1]

B. Step-by-Step Procedure

1. Preparation of the Catalyst-Ligand Complex (Premix) [1]

-

Why: Pre-complexing Copper and TBTA ensures that when Cu(I) is generated, it is immediately stabilized. Mixing them directly in the reaction pot can lead to transient precipitation.

-

Action: In a separate small tube, mix 10 µL of CuSO4 stock and 20 µL of TBTA stock .

-

Observation: The solution may turn slightly blue/green. This is the Cu(II)-TBTA complex.[1]

2. Reaction Assembly

-

Vial Setup: Add the reagents in the exact order listed below to a 2 mL vial.

-

Target Volume: 1000 µL (Example scale).

| Order | Component | Volume | Final Conc. | Notes |

| 1 | Solvent (DMSO) | 400 µL | - | Adjust based on substrate solubility. |

| 2 | Solvent (Water) | 400 µL | - | - |

| 3 | Alkyne Substrate | 10 µL | 1.0 mM | This compound.[1] |

| 4 | Azide Partner | 10-20 µL | 1.0-2.0 mM | 1.0-2.0 equiv.[1] excess ensures completion. |

| 5 | Cu-TBTA Premix | 30 µL | 0.5 mM Cu | 50 mol% catalyst loading (robustness).[1] |

| 6 | Sodium Ascorbate | 10 µL | 5.0 mM | Start Reaction. 5 equiv vs Alkyne.[1] |

3. Incubation

-

Cap the vial tightly.

-

Incubate at Room Temperature (25°C) with stirring/shaking for 1 to 4 hours .

-

Self-Validation Check: The solution should remain clear or slightly yellow. If it turns dark brown or forms a black precipitate, Cu(I) has disproportionated (add more ascorbate).[1] If it turns bright blue, Cu(I) has oxidized to Cu(II) (check air seal, add more ascorbate).[1]

4. Monitoring

-

Check by TLC or LC-MS after 1 hour.

-

The cycloheptanol alkyne is less polar than the triazole product. Expect the product to have a lower Rf on TLC (due to the triazole nitrogen interaction with silica) or a distinct shift in retention time on LC-MS.

5. Workup (Copper Removal)

-

Critical Step: The secondary alcohol on the cycloheptane can weakly chelate copper, making purification difficult.

-

Action: Dilute reaction 5x with Ethyl Acetate .

-

Wash the organic layer twice with 0.1 M EDTA (pH 7.0) or saturated Ammonium Chloride (NH4Cl) .[1] This strips the copper ions from the product.

-

Dry over MgSO4, filter, and concentrate.[1]

Part 4: Workflow Visualization

Caption: Step-by-step decision tree for the CuAAC reaction and troubleshooting loop.

Part 5: References

-

Rostovtsev, V. V., et al. (2002).[1] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

-

Chan, T. R., et al. (2004).[1] "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters. (Describes the discovery and utility of TBTA). Link[1]

-

Worrell, B. T., et al. (2013).[1] "Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions." Science. Link[1]

-

Presolski, S. I., et al. (2011).[1] "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link[1]

-

Hein, J. E., & Fokin, V. V. (2010).[1] "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews.[1] Link

Sources

- 1. Tris(benzyltriazolylmethyl)amine - Wikipedia [en.wikipedia.org]

- 2. broadpharm.com [broadpharm.com]

- 3. jenabioscience.com [jenabioscience.com]

- 4. glenresearch.com [glenresearch.com]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]

- 7. Click reagents - Synvenio [synvenio.com]

Application Note: 2-(Pent-4-yn-1-yl)cycloheptan-1-ol as a Divergent Scaffold for Fused Polycycles

Topic: 2-(Pent-4-yn-1-yl)cycloheptan-1-ol Content Type: Application Notes and Protocols Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary

This compound is a bifunctional building block strategically designed for the synthesis of 7-membered fused ring systems , particularly hydroazulenes (5,7-fused) and bicyclo[5.4.0]undecanes (6,7-fused). These cores are ubiquitous in bioactive sesquiterpenes (e.g., guanacastepenes, englerin A) and tricyclic antidepressants.

This molecule features two orthogonal reactive handles:

-

C1-Hydroxyl Group: A directing group for stereoselective functionalization or a nucleophile for intramolecular trapping.

-

C2-Pentynyl Tether: A "radical clock" or metathesis partner positioned to facilitate endo or exo cyclizations onto the cycloheptane core.

This guide details the synthesis of the scaffold and three distinct protocols for its application in complex molecule synthesis: Ring-Closing Enyne Metathesis (RCEYM) , Radical Cyclization , and Gold-Catalyzed Etherification .

Synthesis of the Building Block

Rationale: The most robust route to 2-substituted cycloalkanols with defined relative stereochemistry is the nucleophilic ring-opening of epoxides. We employ an organoaluminum-mediated opening to ensure high regioselectivity and trans-diastereoselectivity.

Protocol A: Epoxide Ring Opening

Target: trans-2-(Pent-4-yn-1-yl)cycloheptan-1-ol

Reagents:

-

Cycloheptene oxide (1.0 equiv)

-

5-Chloro-1-pentyne (Precursor to the organometallic)

-

Lithium wire / DTBB (4,4'-Di-tert-butylbiphenyl) (catalytic)

-

Trimethylaluminum (AlMe3) (Caution: Pyrophoric)

-

Solvent: Dry THF / Toluene

Step-by-Step Methodology:

-

Preparation of Alkyllithium Species:

-

In a flame-dried Schlenk flask under Argon, perform a lithiation of 5-chloro-1-pentyne (protected as a TMS-alkyne if necessary to prevent side reactions, though direct lithiation of the alkyl halide is possible with care) using Lithium wire and catalytic DTBB in THF at -78°C.

-

Alternative: Use commercially available pent-4-ynylmagnesium bromide if accessible.

-

-

Transmetallation (The "Aluminate" Trick):

-

To the organolithium solution at -78°C, slowly add AlMe3 (1.0 equiv). This forms the lithium tetraalkylaluminate species, which is a softer, more selective nucleophile than the organolithium alone.

-

Why: Direct organolithium attack on cycloheptene oxide often leads to elimination (allylic alcohol formation) rather than substitution. The aluminate suppresses basicity.

-

-

Epoxide Opening:

-

Add cycloheptene oxide (0.8 equiv relative to nucleophile) dropwise.

-

Allow the reaction to warm to 0°C over 4 hours.

-

-

Workup:

-

Purification:

-

Flash column chromatography (Hexanes:EtOAc 9:1).

-

Validation: The product should show a characteristic multiplet for the CH-OH proton at ~3.6 ppm and a triplet/doublet of triplets for the terminal alkyne proton at ~1.95 ppm.

-

Application 1: Ring-Closing Enyne Metathesis (RCEYM)

Application: Rapid assembly of bicyclo[5.x.y] dienes . By converting the alcohol to an allyl ether, we set up a metathesis event that fuses a new ring to the cycloheptane.

Mechanism & Logic

The pentynyl chain (5 carbons) and an O-allyl group (3 atoms) create a tether suitable for forming medium-sized rings. The Grubbs catalyst mediates the reaction between the alkene (allyl) and the alkyne.

Protocol B: Synthesis of Fused Bicyclic Ethers

Pre-requisite: Convert the C1-alcohol to an allyl ether using Allyl Bromide/NaH.

-

Setup:

-

Dissolve the O-allyl-2-(pent-4-ynyl)cycloheptane (0.1 mmol) in degassed Dichloromethane (DCM).

-

Concentration: High dilution (0.005 M) is required to favor intramolecular cyclization over intermolecular polymerization.

-

-

Catalyst Addition:

-

Add Grubbs II Catalyst (5 mol%).

-

Reflux at 40°C under an ethylene atmosphere (Mori's conditions) or under Argon.

-

Expert Insight: An ethylene atmosphere often improves turnover in enyne metathesis by preventing the formation of stable ruthenium hydrides, although it seems counterintuitive for RCM.

-

-

Monitoring:

-

Monitor by TLC.[1] The disappearance of the terminal alkyne spot is the key indicator.

-

-

Purification:

Application 2: Radical Cyclization (Mn(OAc)3 Mediated)

Application: Accessing fused lactones or furans . This utilizes the "oxidative free-radical cyclization" pathway.

Mechanism & Logic

Manganese(III) acetate generates a radical alpha to a carbonyl. If we esterify the C1-alcohol with acetoacetate, we create a substrate where the radical generated at the ester alpha-position can cyclize onto the pendant alkyne in a 5-exo-dig or 6-endo-dig fashion.

Protocol C: Oxidative Cyclization

Pre-requisite: Acetoacetylation of the C1-alcohol (using Diketene or t-Butyl acetoacetate).

-